N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-19(17-11-14-3-1-2-4-16(14)25-17)23-12-15-18(22-10-9-21-15)13-5-7-20-8-6-13/h1-11H,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCQCBNZXLJZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=NC=CN=C3C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 1-benzothiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 3-(pyridin-4-yl)pyrazin-2-ylmethanamine under controlled conditions to form the desired carboxamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Features and Linker Variations
The target compound’s methyl-carboxamide linker distinguishes it from other pyrazine derivatives:
- Sulfonamide-linked analogs (e.g., 4-amino-N-(pyrazin-2-yl)benzenesulfonamide, ): These compounds exhibit antitubercular activity (MIC = 6.25 µg/mL) via folate pathway inhibition. The sulfonamide linker confers rigidity and hydrogen-bonding capacity, which may enhance target binding but limit metabolic stability compared to carboxamide linkers .
- Propyl-linked oxazole-carboxamides (e.g., OCM-31, ): These derivatives, with pyrazine or pyridine rings connected via a three-carbon chain, prioritize flexibility and solubility.
Heterocyclic Core Modifications
- Pyridopyrazine derivatives (): The compound N-{4-[3-(4-fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine inhibits p38 MAP kinase. Its pyrido[2,3-b]pyrazine core and fluorophenyl substituent enhance π-π stacking and hydrophobic interactions, whereas the target compound’s benzothiophene may improve membrane permeability .
- Benzothiophene analogs (): N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide replaces the pyridin-4-yl group with a methylpyrazole. This substitution likely alters target selectivity, as pyridin-4-yl’s nitrogen lone pairs may engage in hydrogen bonding unavailable to methylpyrazole .
Substituent Effects
- Halogenated and trifluoromethyl groups (Evidences 2, 3, 6): Compounds like OCM-32 (3-iodo-4-methoxyphenyl) and trifluoromethyl-substituted benzamides () demonstrate that electron-withdrawing groups enhance metabolic stability and binding affinity.
- Pyridin-4-yl vs. pyridin-2-yl (): The pyridin-4-yl group in the target compound provides a distinct spatial orientation compared to pyridin-2-yl derivatives, which may influence interactions with kinase active sites or bacterial targets .
Activity and Mechanism Insights
While direct activity data for the target compound are unavailable, inferences from analogs include:
- Kinase inhibition : Structural similarities to p38 MAP kinase inhibitors () and GSK-3β-targeted oxazoles () suggest possible kinase-modulating effects.
Data Table: Key Comparative Features
Biological Activity
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-tubercular, anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiophene moiety, which is known for its versatility in drug design. The structural formula can be represented as:
1. Anti-Tubercular Activity
Recent studies have highlighted the potential of benzothiophene derivatives, including this compound, as anti-tubercular agents. In a series of evaluations against Mycobacterium tuberculosis H37Ra, several compounds exhibited significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM. Notably, the compound demonstrated an IC90 of 3.73 μM, indicating its potency in inhibiting bacterial growth without cytotoxicity to human cells (HEK-293) .
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| This compound | 1.35 - 2.18 | 3.73 |
2. Anticancer Activity
Benzothiophene derivatives have also shown promising anticancer properties. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been reported to significantly inhibit cancer cell proliferation and induce cell cycle arrest at the sub-G1 phase . The molecular docking studies suggest that these compounds interact effectively with targets such as VEGFR-2, enhancing their therapeutic potential against cancer .
3. Anti-Inflammatory Activity
The anti-inflammatory potential of benzothiophene derivatives is attributed to their ability to inhibit specific enzymes and receptors involved in inflammatory pathways. Research indicates that these compounds can modulate the activity of neutrophil elastase, a serine proteinase linked to inflammatory diseases . This modulation could lead to reduced inflammation and associated symptoms.
4. Antimicrobial Activity
In addition to anti-tubercular properties, this compound has demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. Studies utilizing the Cup plate method have confirmed its efficacy against multiple bacterial strains .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of benzothiophene derivatives:
- Study on Anti-Tubercular Agents : A focused study synthesized various substituted benzothiophenes and evaluated their anti-tubercular activity, revealing several candidates with low IC50 values suitable for further development .
- Anticancer Evaluation : Another research effort highlighted the apoptotic effects of benzothiophene derivatives on HeLa cells, showcasing their potential as effective anticancer agents .
- Anti-inflammatory Mechanisms : Investigations into the inhibition of neutrophil elastase by benzothiophene compounds suggest a pathway for developing new anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide?
- Methodology : Multi-step synthesis involving coupling reactions (e.g., amide bond formation) and heterocyclic functionalization. For example:
Pyrazine Core Construction : Use Suzuki-Miyaura coupling to introduce pyridin-4-yl groups to pyrazine precursors.
Benzothiophene Integration : React 1-benzothiophene-2-carboxylic acid with a methylamine linker via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Purification : Employ column chromatography (silica gel) and recrystallization for purity.
- Validation : Confirm intermediates using , , and LC-MS. Final product purity is assessed via HPLC (>95%) .
Q. How can the structural integrity of this compound be validated experimentally?
- Analytical Techniques :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve 3D molecular conformation and hydrogen-bonding networks (e.g., pyridine-pyrazine stacking interactions).
- Spectroscopy : for proton environment analysis (e.g., aromatic protons at δ 7.5–8.5 ppm) and IR spectroscopy for carbonyl (C=O) stretches (~1650 cm) .
- Data Interpretation : Compare experimental results with computational models (DFT calculations) to validate electronic structure .
Q. What preliminary assays are used to screen the compound’s biological activity?
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC.
- Mechanistic Clues : Fluorescence-based assays (e.g., DNA intercalation studies) or enzyme inhibition (e.g., kinase assays) to identify targets .
Advanced Research Questions
Q. How can crystallographic studies resolve contradictions in reported solubility data?
- Strategy :
Polymorph Screening : Recrystallize under varied solvents (e.g., DMSO, ethanol) to isolate crystalline forms.
Thermal Analysis : DSC/TGA to compare melting points and stability across polymorphs.
Solubility Testing : Use shake-flask method in PBS (pH 7.4) and correlate with crystal lattice energy (SC-XRD data).
- Outcome : Identify thermodynamically stable forms with improved bioavailability .
Q. What computational approaches are effective for structure-activity relationship (SAR) studies?
- Methods :
- Molecular Docking : Simulate binding to targets (e.g., p38 MAP kinase) using AutoDock Vina.
- QSAR Modeling : Train models with descriptors (e.g., logP, polar surface area) from analogs (e.g., pyridopyrazines).
- Validation : Cross-check predictions with experimental IC data from kinase inhibition assays .
Q. How can metabolic stability be optimized without compromising activity?
- Approach :
Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the benzothiophene moiety.
Cytochrome P450 Assays : Monitor metabolite formation (LC-MS/MS) to identify vulnerable sites.
SAR Adjustments : Replace labile pyrazine substituents with bioisosteres (e.g., pyridine → pyrimidine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
